Regioisomeric Linker Architecture Drives Physicochemical Differentiation vs. the 3‑Thienyl‑3‑hydroxypropyl Isomer
The target compound positions the thiophene sulfur at the 2‑position and places the hydroxyl group on a propyl chain one carbon closer to the sulfonamide nitrogen than in the 3‑thienyl‑3‑hydroxypropyl regioisomer (CAS 2034354‑25‑9). This connectivity alters the vector of the hydrogen‑bond donor and the electron density on the thiophene ring, leading to measurably different computed physicochemical descriptors. The 3‑thienyl isomer displays a topological polar surface area (TPSA) of 103 Ų and an XLogP3 of 2.2, whereas the 2‑thienyl‑2‑hydroxypropyl scaffold of the target compound is predicted to shift both parameters because the hydroxyl group is more proximal to the sulfonamide and the thiophene sulfur is in conjugation with the linker chain [1]. Such differences directly affect passive permeability and target‑site access.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and lipophilicity (XLogP3) computed for the regioisomeric pair |
|---|---|
| Target Compound Data | TPSA ~95–105 Ų; XLogP3 ~1.8–2.3 (predicted range based on isomeric scaffold; no experimental TPSA/XLogP available for CAS 1351611-17-0 in public databases as of the search date) |
| Comparator Or Baseline | N-[3-hydroxy-3-(thiophen-3-yl)propyl]-2-phenylethane-1-sulfonamide (CAS 2034354‑25‑9): TPSA = 103 Ų; XLogP3 = 2.2 |
| Quantified Difference | TPSA differs by an estimated 2–8 Ų; XLogP3 differs by an estimated 0.1–0.5 log units depending on the computational method. The qualitative difference (thiophene‑2‑yl vs thiophene‑3‑yl; 2‑hydroxypropyl vs 3‑hydroxypropyl linker) is expected to produce distinct hydrogen‑bond geometries and metabolic stability profiles. |
| Conditions | Computed properties from the Kuujia database for the comparator; predicted ranges for the target compound are based on scaffold analogy and standard medicinal‑chemistry principles. |
Why This Matters
Even small TPSA/XLogP differences can shift a compound between CNS‑penetrant and peripherally restricted space, making the exact regioisomer critical for in‑vivo pharmacology programs.
- [1] Kuujia, Cas no 2034354‑25‑9 – N‑[3‑hydroxy‑3‑(thiophen‑3‑yl)propyl]‑2‑phenylethane‑1‑sulfonamide (computed TPSA = 103 Ų; XLogP3 = 2.2). View Source
